N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a phenoxy acetamide derivative featuring a 4-bromophenyl group attached to an acetamide backbone and a substituted phenoxy moiety with formyl (CHO) and methoxy (OCH₃) groups at the 4- and 2-positions, respectively. Its design integrates lipophilicity (from the methoxy group) and reactivity (from the formyl and bromophenyl groups), making it a candidate for further medicinal chemistry exploration.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-21-15-8-11(9-19)2-7-14(15)22-10-16(20)18-13-5-3-12(17)4-6-13/h2-9H,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVKMMUCVSOHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromophenylamine with 2-(4-formyl-2-methoxyphenoxy)acetic acid under acidic or basic conditions to form the intermediate.
Acylation Reaction: The intermediate is then subjected to acylation using acetic anhydride or another acylating agent to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound belongs to a broader class of N-arylphenoxy acetamides. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs (e.g., ).
Key Observations:
- The 2-chlorophenyl analog introduces ortho-substitution, which may sterically hinder interactions with flat binding pockets.
- Phenoxy Substituents: The 4-formyl group is a reactive site for Schiff base formation or further derivatization, a feature shared across all listed analogs.
- Synthetic Accessibility: Thiazole-containing analogs (e.g., ) exhibit lower yields (15–27%) due to multi-step synthesis involving cyclization, whereas phenoxy acetamides like the target compound may be synthesized more efficiently via nucleophilic substitution or coupling reactions .
Pharmacological Potential
- Enzyme Inhibition: N-(4-bromophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzothiazin-2-yl]acetamide (12i) showed dual α-glucosidase/α-amylase inhibition (IC₅₀ = 1.2 µM and 2.8 µM, respectively), attributed to its bromophenyl and methoxybenzoyl groups . N-(4-nitrophenyl) analogs could exhibit stronger electrophilic reactivity, useful in covalent inhibitor design.
- Anticancer Activity: Phenoxy acetamides with quinazoline sulfonamide moieties demonstrated nanomolar activity against HCT-116 and MCF-7 cancer cells . The target compound’s formyl group may enable conjugation to drug delivery systems for targeted therapy.
Challenges and Opportunities
- Synthetic Optimization :
- Solubility vs. Bioactivity :
- The methoxy group improves lipophilicity but may reduce aqueous solubility. Introducing polar groups (e.g., morpholine in ) could balance this trade-off.
Biological Activity
N-(4-bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₄BrNO₄, with a molecular weight of approximately 364.19 g/mol. The compound features a bromophenyl group and a methoxyphenoxy group, which are believed to enhance its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄BrNO₄ |
| Molecular Weight | 364.19 g/mol |
| Density | 1.257 g/cm³ |
| Boiling Point | 452ºC at 760 mmHg |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits promising antimicrobial activity. Research indicates that compounds with similar structures often demonstrate effectiveness against various bacterial strains.
- Study Findings : In vitro tests have shown that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds d1, d2, and d3 demonstrated effective inhibition of bacterial growth in turbidimetric assays .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, the compound has shown activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
- Case Study : In a study utilizing the Sulforhodamine B assay, compounds derived from this scaffold exhibited cytotoxic effects with IC50 values indicating their potency against MCF7 cells . The presence of the bromine atom is suggested to enhance the reactivity and biological activity compared to analogs lacking this substitution.
Anti-inflammatory Activity
Research indicates that this compound may also possess anti-inflammatory properties. Its structural components are believed to interact with enzymes involved in inflammatory pathways.
- Mechanism of Action : Molecular docking studies suggest that this compound may inhibit specific enzymes related to inflammation, potentially leading to reduced inflammatory responses in biological systems.
Comparative Analysis with Related Compounds
To further understand the biological significance of this compound, it is beneficial to compare it with related compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Bromophenyl)-N-(4-methoxyphenyl)acetamide | C₁₆H₁₄BrNO₂ | Contains a methoxy group; potential anti-inflammatory activity |
| N-(3-Bromophenyl)-2-(4-formylphenoxy)acetamide | C₁₅H₁₃BrNO₄ | Different brominated phenyl positioning |
| N-benzyl-2-(4-formyl-2-methoxyphenoxy)acetamide | C₁₇H₁₇NO₃ | Exhibits notable antimicrobial and anti-inflammatory properties |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC, 4-bromoaniline | DCM | 25 | 24 | 65–75 |
| EDCI/HOBt, 4-bromoaniline | DMF | 0–25 | 12 | 70–80 |
How is the compound characterized spectroscopically, and what are the critical spectral markers?
Methodological Answer:
Key characterization techniques include:
- 1H/13C NMR :
- Aldehyde proton (CHO) : δ ~9.8–10.0 ppm (singlet).
- Methoxy group (OCH3) : δ ~3.8–3.9 ppm (singlet).
- Amide proton (NH) : δ ~8.5–9.0 ppm (broad, exchangeable).
- IR Spectroscopy :
- Stretching vibrations for C=O (amide: ~1650–1680 cm⁻¹; aldehyde: ~1700 cm⁻¹).
- Mass Spectrometry :
Advanced Research Questions
What strategies are employed to resolve contradictions in bioactivity data across structural analogs?
Methodological Answer:
Discrepancies in bioactivity (e.g., variable IC50 values in kinase inhibition assays) are addressed by:
Comparative SAR Studies : Systematic substitution of functional groups (e.g., replacing Br with Cl or modifying the methoxy group) to isolate contributing factors .
Computational Docking : Molecular dynamics simulations to assess binding affinity differences in protein pockets (e.g., FPR1/FPR2 receptors) .
Batch Consistency Checks : Purity analysis via HPLC to rule out synthetic byproducts affecting bioactivity .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Compound Modification | Target Protein | IC50 (nM) | Reference |
|---|---|---|---|
| Br → Cl (4-chlorophenyl) | FPR1 | 120 ± 15 | |
| Methoxy → Ethoxy | Kinase X | 450 ± 30 |
How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., cyclooxygenase-2 or kinase domains) using the compound’s 3D structure (PubChem CID: 247592-78-5) .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP ~2.8, moderate blood-brain barrier permeability) to prioritize in vitro testing .
What are the challenges in crystallizing this compound, and how are they mitigated?
Methodological Answer:
Crystallization challenges arise from conformational flexibility (due to the formyl and methoxy groups) and bromine’s heavy atom effects. Mitigation strategies include:
- Solvent Screening : Slow evaporation in mixed solvents (e.g., DMSO/water) to stabilize crystal lattice formation.
- Cryocooling : Data collection at 100 K to reduce thermal motion artifacts .
- SHELX Refinement : Using SHELXL for high-resolution structure solution, leveraging bromine’s anomalous scattering .
How does the formyl group influence reactivity in downstream derivatization?
Methodological Answer:
The aldehyde moiety enables:
- Schiff Base Formation : Reaction with primary amines (e.g., hydrazines) to generate hydrazones for bioactivity modulation.
- Nucleophilic Addition : Grignard reagents or organozinc species to extend the carbon chain.
Reaction progress is monitored via TLC or HPLC, with yields optimized by protecting the amide group during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
